molecular formula C7H10N4 B14732059 4-N-prop-2-enylpyrimidine-2,4-diamine CAS No. 6254-30-4

4-N-prop-2-enylpyrimidine-2,4-diamine

Katalognummer: B14732059
CAS-Nummer: 6254-30-4
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: RFMVNCGBEGQZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N-prop-2-enylpyrimidine-2,4-diamine is a chemical compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-prop-2-enylpyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pyrimidine-2,4-diamine with an allyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-N-prop-2-enylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in ethanol solution at 50°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Allyl halides in the presence of a base such as potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-N-prop-2-enylpyrimidine-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-N-prop-2-enylpyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and potential apoptosis in cancer cells . The pathways involved include the regulation of gene transcription and cell cycle progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-N-prop-2-enylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6254-30-4

Molekularformel

C7H10N4

Molekulargewicht

150.18 g/mol

IUPAC-Name

4-N-prop-2-enylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H10N4/c1-2-4-9-6-3-5-10-7(8)11-6/h2-3,5H,1,4H2,(H3,8,9,10,11)

InChI-Schlüssel

RFMVNCGBEGQZOL-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC1=NC(=NC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.